

# CRLX101: A Meta-Analysis of Progression-Free Survival in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide for Researchers and Drug Development Professionals

**CRLX101** (also known as IT-101), a nanoparticle-drug conjugate of camptothecin, has been investigated in multiple clinical trials for its potential to improve therapeutic outcomes in various cancers. This guide provides a meta-analysis of progression-free survival (PFS) data from key clinical trials involving **CRLX101**, comparing its performance against alternative treatments and as a monotherapy. Detailed experimental protocols and a visualization of its mechanism of action are included to provide a comprehensive overview for researchers, scientists, and drug development professionals.

#### Progression-Free Survival: A Comparative Analysis

The efficacy of **CRLX101**, as measured by progression-free survival, has been evaluated in several clinical settings. A systematic review and meta-analysis has suggested that **CRLX101** improves median PFS compared to the traditional formulation of camptothecin. While the full quantitative details of the pooled analysis are not publicly available, individual trial results provide valuable insights.

A key randomized phase II trial in patients with advanced renal cell carcinoma provides a direct comparison of **CRLX101** in combination with bevacizumab against the standard of care (SOC). In this study, the combination of **CRLX101** and bevacizumab did not demonstrate an improvement in median PFS compared to the investigator's choice of SOC.[1][2]



In single-arm studies, **CRLX101** has shown activity across different tumor types. A phase 1/2a trial in patients with advanced solid tumors reported a median PFS of 3.7 months for those treated at the maximum tolerated dose (MTD).[3][4][5] A subset of patients with non-small cell lung cancer (NSCLC) in this trial experienced a median PFS of 4.4 months.[3][5]

In a phase II study focusing on recurrent ovarian, fallopian tube, or primary peritoneal cancer, **CRLX101** was evaluated as both a monotherapy and in combination with bevacizumab. The monotherapy cohort showed a median PFS of 4.5 months, while the addition of bevacizumab extended the median PFS to 6.5 months.[6]

The following table summarizes the progression-free survival data from these key clinical trials:

| Clinical Trial<br>Identifier | Cancer Type                                    | Treatment Arm            | Comparator<br>Arm                              | Median<br>Progression-<br>Free Survival<br>(PFS) |
|------------------------------|------------------------------------------------|--------------------------|------------------------------------------------|--------------------------------------------------|
| Randomized<br>Phase II       | Advanced Renal<br>Cell Carcinoma               | CRLX101 +<br>Bevacizumab | Standard of Care<br>(Investigator's<br>Choice) | 3.7 months                                       |
| NCT01652079                  | Recurrent Ovarian, Tubal, or Peritoneal Cancer | CRLX101<br>Monotherapy   | -                                              | 4.5 months                                       |
| NCT01652079                  | Recurrent Ovarian, Tubal, or Peritoneal Cancer | CRLX101 +<br>Bevacizumab | -                                              | 6.5 months                                       |
| Phase 1/2a                   | Advanced Solid<br>Tumors (at MTD)              | CRLX101                  | -                                              | 3.7 months                                       |
| Phase 1/2a                   | Non-Small Cell<br>Lung Cancer<br>(subset)      | CRLX101                  | -                                              | 4.4 months                                       |



#### **Experimental Protocols**

The clinical trials of **CRLX101** have employed specific methodologies to assess its safety and efficacy. Below are the detailed protocols for the key experiments cited in this guide.

## Randomized Phase II Trial in Advanced Renal Cell Carcinoma

- Patient Population: Patients with metastatic renal cell carcinoma who had received 2-3 prior lines of therapy.
- Study Design: Patients were randomized on a 1:1 basis to receive either CRLX101 in combination with bevacizumab or the standard of care (SOC), which was determined by the investigator's choice of any approved regimen not previously administered.
- Dosing:
  - CRLX101: Administered intravenously. The exact dosage was determined in a preceding phase I-IIa trial.[7]
  - Bevacizumab: Administered intravenously at a standard dose.
  - SOC: Dosing and schedule were as per the approved label for the chosen agent.
- Efficacy Evaluation: The primary endpoint was progression-free survival, assessed by a blinded independent radiological review. Tumor assessments were performed at baseline and at regular intervals during the study.

# Phase II Trial in Recurrent Ovarian Cancer (NCT01652079)

- Patient Population: Patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer. The trial included patients who were platinum-refractory, resistant, or sensitive.
- Study Design: This was a sequential, open-label, single-arm, two-cohort study.



- Cohort A (Monotherapy): Patients received **CRLX101** as a single agent.
- Cohort B (Combination Therapy): Patients received CRLX101 in combination with bevacizumab.
- Dosing:
  - CRLX101: 15 mg/m² administered intravenously every 14 days on a 28-day cycle.[6]
  - Bevacizumab (Cohort B): 10 mg/kg administered intravenously on days 1 and 15 of a 28day cycle.[6]
- Efficacy Evaluation: The primary endpoint was the rate of progression-free survival at 6 months (PFS6).[8][9] Tumor response was evaluated every two cycles using the Response Evaluation Criteria in Solid Tumors (RECIST 1.1).[8][9]

## First-in-Human Phase 1/2a Trial in Advanced Solid Tumors

- Patient Population: Patients with advanced solid tumor malignancies who had previously received standard therapies.
- Study Design: This was an open-label, single-arm, dose-escalation study (Phase 1) followed by an expansion phase 2a study at the maximum tolerated dose (MTD).
- Dosing:
  - Phase 1 (Dose Escalation): CRLX101 was initially administered weekly at 6, 12, and 18 mg/m². The schedule was later amended to a bi-weekly administration at 12, 15, and 18 mg/m². The MTD was determined to be 15 mg/m² bi-weekly.[3]
  - Phase 2a (Expansion): Patients received CRLX101 at the MTD of 15 mg/m² bi-weekly.
- Efficacy Evaluation: Tumor response was evaluated every 8 weeks according to RECIST criteria v1.0.[3]



# Visualizing the Mechanism of Action and Clinical Trial Workflow

To better understand the underlying biology and the process of clinical evaluation, the following diagrams have been generated using the DOT language.



CRLX101 Mechanism of Action

Click to download full resolution via product page

Caption: Mechanism of action of **CRLX101** in a tumor cell.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Precision Medicine: An Optimal Approach to Patient Care in Renal Cell Carcinoma [frontiersin.org]
- 3. First-in-human phase 1/2a trial of CRLX101, a cyclodextrin-containing polymer-camptothecin nanopharmaceutical in patients with advanced solid tumor malignancies PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Sequential Phase II clinical trials evaluating CRLX101 as monotherapy and in combination with bevacizumab in recurrent ovarian cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of the nanoparticle-drug conjugate CRLX101 in combination with bevacizumab in metastatic renal cell carcinoma: results of an investigator-initiated phase I-IIa clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [CRLX101: A Meta-Analysis of Progression-Free Survival in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b026763#meta-analysis-of-progression-free-survival-in-crlx101-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com